molecular formula C22H20FN3O5 B2499254 4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide CAS No. 946333-60-4

4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide

Cat. No.: B2499254
CAS No.: 946333-60-4
M. Wt: 425.416
InChI Key: MJGNDXCRSXIAJJ-UHFFFAOYSA-N
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Description

This compound features a pyridinone core (4-oxopyridin-1(4H)-yl) substituted at position 2 with a hydroxymethyl group and at position 5 with a 2-fluorobenzyloxy moiety. An acetamido linker bridges the pyridinone to a terminal benzamide group. The benzamide terminus may contribute to binding affinity in enzyme inhibition or receptor modulation contexts .

Properties

IUPAC Name

4-[[2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O5/c23-18-4-2-1-3-15(18)13-31-20-10-26(17(12-27)9-19(20)28)11-21(29)25-16-7-5-14(6-8-16)22(24)30/h1-10,27H,11-13H2,(H2,24,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGNDXCRSXIAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=C(C=C3)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzamide Derivatives

  • 5-Chloro-2-nitro-N-(4-(2-oxopyridin-1(2H)-yl)phenyl)benzamide (4b, ): Structural similarity: Contains a benzamide linked to a pyridinone via a phenyl group. Key differences: Nitro and chloro substituents on the benzamide vs. the target compound’s unsubstituted benzamide and fluorinated benzyl ether. Impact: The electron-withdrawing nitro group in 4b may reduce solubility compared to the target compound’s hydroxymethyl group, which improves hydrophilicity. Synthesis yield for 4b (92%) exceeds typical yields for fluorinated analogs due to fewer steric challenges .

Fluorinated Aromatic Moieties

  • Example 53 (): A benzamide derivative with 5-fluoro-3-(3-fluorophenyl)-4H-chromen-2-yl and pyrazolo[3,4-d]pyrimidine groups. Structural similarity: Dual fluorine substitutions (on benzamide and chromenone). Key differences: Bulky chromenone and pyrazolopyrimidine cores vs. the target’s simpler pyridinone. Impact: Fluorine at the 2-position (target compound) may enhance metabolic stability compared to 3-fluorophenyl (Example 53), which is more prone to oxidative metabolism. Example 53’s higher molecular weight (589.1 g/mol vs. ~420 g/mol for the target) may reduce bioavailability .

Amide Linker Modifications

  • N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (3b, ): Structural similarity: Acrylamide linker and heterocyclic core. Key differences: Methoxy and methylpiperazine substituents vs. hydroxymethyl and fluorobenzyl groups. Impact: The methylpiperazine in 3b improves solubility in acidic environments, whereas the target compound’s hydroxymethyl may offer pH-independent hydrophilicity.

Research Implications

  • Synthetic Challenges : Fluorinated benzyl ethers (target compound) require careful handling of moisture-sensitive intermediates, whereas nitro/chloro analogs (4b) are more stable during synthesis .
  • Bioactivity Predictions : The hydroxymethyl group in the target compound may engage in hydrogen bonding with enzymes (e.g., kinase ATP pockets), while the 2-fluorobenzyl group could enhance membrane permeability. This contrasts with 3b’s covalent binding strategy .

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